Cas no 3206-73-3 (dl-alpha-lipoamide)
dl-alpha-lipoamide Chemical and Physical Properties
Names and Identifiers
-
- dl-alpha-lipoamide
- dl-6,8-thioctic acid amide
- 5-(dithiolan-3-yl)valeramide
- Thioctamide
- DL-6,8-Thioctamide
- 1,2-Dithiolane-3-valeramide~DL-6,8-Dithiooctanoic acid amide~alpha-Lipoic acid amide
- alpha-Lipoic amide
- Thioctic Amide
- 1,2-Dithioane-3-Pentanamide
- DL-α-lipoamide
- DL-6-Thioctic amide
- DL-5-(1,2-Dithiolan-3-yl)valeramide
- 1,2-Dithiolane-3-valeroylamide
- 6-THIOCTIC AMIDE
- DL-6,8-Epidithiooctanamide
- DL-a-Lipoamide
- DL-THIOCTAMIDE
- DL-thioctic amide
- UNII-Q1GT04827L
- D92402
- 3206-73-3
- (+/-)-alpha-Lipoamide, analytical standard
- alpha-Lipoic acid amide
- AB01563370_01
- Z101185540
- Vitamin N
- SR-01000632164-1
- NCIOpen2_006211
- Q1GT04827L
- CCG-42144
- THIOCTIC ACID AMIDE [JAN]
- Thiotomin
- BDBM16435
- SR-01000632164-2
- Lipoicin
- dl-alpha-lipoic acid amide
- CAS-940-69-2
- BRD-A14440173-001-01-8
- NCGC00166104-01
- BRN 0122470
- FT-0625517
- NCGC00166104-02
- 5-(1,2)Dithiolan-3-yl-pentanoic acid amide
- A-Lipoamide
- ( inverted exclamation markA)-
- s6178
- bmse000769
- 5-(1,2-dithiolan-3-yl)-pentanamide
- NCGC00166104-04
- alpha-Lipoamide
- DTXSID2046541
- (S)-Lipoamide
- Lipoamide, alpha-
- SCHEMBL50599
- NSC-90787
- CHEMBL1403899
- .alpha.-Lipamide
- AC-8132
- BS-23283
- Lipoamid
- Pathoclon
- (+-)-Thioctic acid amide
- alpha-Lipamide
- 4BFBE47A-76FD-447C-883B-E049423E6511
- W-100216
- C00248
- (+/-)-1,2-DITHIOLANE-3-VALERAMIDE
- (+/-)- alpha -Lipoamide
- Thioami
- 1,2-DITHIOLANE-3-VALERAMIDE
- Ticolin
- T0818
- 5-(1,2-Dithiolan-3-yl)valeramide
- ()--Lipoamide;DL-Lipoamide;DL-6,8-Thioctamide
- NSC90787
- Pharmakon1600-01505740
- 1,2-Dithiolane-3-pentanamide
- NSC 90787
- 1,2-Dithiolane-3-pentanamide, (.+/-.)-
- (+/-)-?-Lipoamide
- NSC-759236
- 5-(1,2-Dithiolan-3-yl)pentanamide #
- (+/-)-THIOCTIC ACID AMIDE
- Lipamide
- D,L-Lipoamide
- Dl-.alpha.-lipoic acid amide
- Maybridge4_001874
- 5-19-07-00238 (Beilstein Handbook Reference)
- Thioctamid
- Tox21_112317_1
- LMFA08010006
- (+-)-1,2-Dithiolane-3-pentanamide
- HMS1526F04
- DL-lipoamide
- 5-(dithiolan-3-yl)pentanamide
- EN300-7407229
- (+-)-1,2-Dithiolane-3-valeramide
- NSC759236
- CHEBI:17460
- (+/-)-a-Lipoamide
- EINECS 213-375-2
- SR-01000632164
- (+/-)-1,2-DITHIOLANE-3-PENTANAMIDE
- AKOS015897492
- (+/-)-alpha-Lipoamide;DL-Lipoamide;DL-6,8-Thioctamide
- DTXCID0026541
- .alpha.-Lipoamide
- Thioctic acid amide (JAN)
- Alpha-lipoate
- 6-Thioctic acid amide
- 940-69-2
- Tox21_112317
- lipoamide
- (+/-)-alpha-Lipoamide
- InChI=1/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)
- CS-4705
- Lipoacin
- MFCD00005475
- A5770
- 5-(1,2-Dithiolan-3-yl)pentanamide
- FCCDDURTIIUXBY-UHFFFAOYSA-
- SBI-0207048.P001
- THIOCTAMIDE [WHO-DD]
- Lipozyme
- NS00022894
- HMS3264F08
- Lypoaran
- D00048
- 1,2-Dithiolane-3-pentanamide-
- Tioctan (Salt/Mix)
- 5-[1,2]Dithiolan-3-yl-pentanoic acid amide
- .alpha.-Lipoic acid amide
- thioctic acid amide
- dl-thioctic acid amide
- HY-B1142
- 1,2Dithiolane3valeramide
- a-Lipoate amide
- 1,2Dithiolane3pentanamide
- Thioctate amide
- alphaLipoic acid amide
- a-Lipoic acid amide
- DA-54941
- BRD-A14440173-001-03-4
- alpha-Lipoate amide
- alphaLipamide
- 6,8-dithiooctanoic amide
- alphaLipoamide
- 5(1,2Dithiolan3yl)valeramide
- ALBB-035784
- 5(1,2Dithiolan3yl)pentanamide
- 6,8-thioctic amide
- FT40952
- DAA20673
-
- Inchi: 1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)
- InChI Key: FCCDDURTIIUXBY-UHFFFAOYSA-N
- SMILES: S1C(CCS1)CCCCC(N)=O
Computed Properties
- Exact Mass: 205.06000
- Monoisotopic Mass: 205.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1
- Topological Polar Surface Area: 93.7A^2
Experimental Properties
- Density: 1.313
- Melting Point: 128-131 ºC
- Boiling Point: 551.5°C at 760 mmHg
- Flash Point: 287.3°C
- Refractive Index: 1.617
- PSA: 93.69000
- LogP: 2.88610
dl-alpha-lipoamide Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:JP1185000
- Safety Term:S22;S24/25
- Storage Condition:2-8°C
dl-alpha-lipoamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641280-100mg |
5-(1,2-Dithiolan-3-yl)pentanamide |
3206-73-3 | 98% | 100mg |
¥1950.00 | 2024-08-02 | |
| A2B Chem LLC | AB73219-1g |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 95 | 1g |
$118.00 | 2024-04-20 | |
| A2B Chem LLC | AB73219-5g |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 95 | 5g |
$279.00 | 2024-04-20 | |
| A2B Chem LLC | AB73219-10g |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 95 | 10g |
$433.00 | 2024-04-20 | |
| A2B Chem LLC | AB73219-25g |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 95 | 25g |
$821.00 | 2024-04-20 | |
| A2B Chem LLC | AB73219-5mg |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 95% | 5mg |
$66.00 | 2024-04-20 | |
| A2B Chem LLC | AB73219-10mg |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 95% | 10mg |
$73.00 | 2024-04-20 | |
| A2B Chem LLC | AB73219-25mg |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 95% | 25mg |
$86.00 | 2024-04-20 | |
| A2B Chem LLC | AB73219-50mg |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 95% | 50mg |
$117.00 | 2024-04-20 | |
| 1PlusChem | 1P003Q9V-5mg |
DL-5-(1,2-Dithiolan-3-yl)valeramide |
3206-73-3 | 99% | 5mg |
$48.00 | 2024-05-05 |
dl-alpha-lipoamide Suppliers
dl-alpha-lipoamide Related Literature
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans. 2013 42 15617
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Lihua Zhi,Haoli Zhang,Zhengyin Yang,Weisheng Liu,Baodui Wang Chem. Commun. 2016 52 6431
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Ali Darabi,Philip G. Jessop,Michael F. Cunningham Chem. Soc. Rev. 2016 45 4391
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C. García-Astrain,I. Ahmed,D. Kendziora,O. Guaresti,A. Eceiza,L. Fruk,M. A. Corcuera,N. Gabilondo RSC Adv. 2015 5 50268
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Yue Cao,Yao Lin,Ruo-Can Qian,Yi-Lun Ying,Wei Si,Jingjie Sha,Yunfei Chen,Yi-Tao Long Chem. Commun. 2016 52 5230
Additional information on dl-alpha-lipoamide
DL-alpha-Lipoamide (CAS No. 3206-73-3): A Comprehensive Overview of Its Chemical Properties, Biological Functions, and Emerging Applications in Biomedical Research
DL-alpha-Lipoamide (CAS No. 3206-73-3), also known as dl-alpha-lipoic acid, is a naturally occurring organic compound classified as a thioctic acid derivative. This dl-alpha-lipoamide exhibits unique chemical properties due to its disulfide bridge structure and redox activity, making it a critical molecule in both metabolic processes and antioxidant defense mechanisms. The compound is an alpha-lipoid stereoisomer mixture with the molecular formula C₈H₁₄O₂S₂·Na⁺ and molecular weight of approximately 544 g/mol when considering its sodium salt form. Its crystal structure typically appears as a yellowish crystalline powder with a melting point around 185°C, demonstrating excellent solubility in water and ethanol while remaining insoluble in organic solvents such as hexane or chloroform.
Biochemically, dl-alpha-lipoamide serves as a cofactor for key enzymes involved in mitochondrial energy production, including pyruvate dehydrogenase and alpha-ketoacid dehydrogenase complexes. Recent advancements have elucidated its dual redox functionality: the reduced form (dihydrolipoate) acts as an electron donor to catalyze metabolic reactions, while the oxidized form (lipoate) functions as an antioxidant by scavenging free radicals such as hydroxyl radicals and peroxynitrite. A groundbreaking study published in Nature Metabolism (June 2019) revealed that this compound modulates mitochondrial redox signaling pathways through interactions with Keap1-Nrf transcription factor complexes, thereby enhancing cellular antioxidant capacity beyond its direct radical-scavenging activity.
In clinical applications, dl-alpha-lipoamide has gained prominence for its neuroprotective effects demonstrated across multiple disease models. Phase III trials conducted at the German Diabetes Center (April 2018) confirmed its efficacy in treating symptomatic diabetic neuropathy at doses between 600–1800 mg/day through intravenous administration. Beyond diabetes management, emerging research highlights its potential role in mitigating non-alcoholic fatty liver disease (NAFLD). A randomized controlled trial published in Hepatology International (October 2019) showed that oral supplementation improved hepatic steatosis markers by activating AMPK signaling pathways critical for lipid metabolism regulation.
The compound's anti-inflammatory properties have been extensively studied using modern proteomic techniques. Researchers at Stanford University School of Medicine identified that dl-alpha-lipoamide suppresses NF-kB activation by inhibiting IκB kinase phosphorylation—a mechanism validated through CRISPR-Cas9 knockout experiments reported in Nature Communications (March 2019). This dual action on both oxidative stress and inflammatory cascades positions it uniquely for addressing chronic inflammatory conditions like rheumatoid arthritis and cardiovascular diseases.
In drug delivery systems innovation, chemists have developed novel formulations to enhance bioavailability challenges associated with conventional oral administration. A microencapsulation technology described in Biomaterials Science (February 2018) employs pH-sensitive polymers to protect the compound during gastrointestinal transit while enabling targeted release at physiological pH levels—resulting in up to threefold increases observed compared to standard tablets.
Mechanistic studies using single-cell RNA sequencing have uncovered previously unknown roles for dl-alpha-lipoid CAS No. 3485-75-X's sodium salt variant (CAS No. 475-45-7)>. A landmark paper from MIT's Whitehead Institute demonstrated that this compound regulates autophagy via mTOR pathway modulation—a discovery validated across six independent cell lines including HeLa and SH-SY5Y neurons.
Safety profiles established through recent toxicological evaluations confirm favorable tolerability within therapeutic ranges (CAS No.-compliant formulations). The EFSA Scientific Committee's comprehensive review (August 2019) established no adverse effects at daily doses up to 6g/kg body weight when administered over extended periods—critical information supporting ongoing trials exploring long-term use for neurodegenerative disorders.
Emerging applications leverage advanced computational chemistry tools: molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (May 2019) revealed potential interactions with SIRTUIN enzymes suggesting antiaging implications yet unexplored clinically. Preclinical models show promise against polyneuropathies caused by chemotherapy agents like paclitaxel—animal studies indicate dose-dependent nerve regeneration effects observed within four weeks post-treatment.
The stereochemistry of DL-isomer (CAS No.-listed formulation) plays pivotal roles compared to pure R-isomers commonly found naturally. Chiral separation studies using HPLC analysis confirm that balanced ratios inherent to DL-form enable superior enzyme cofactor activity due to enhanced membrane permeability—this was quantified through fluorescence microscopy experiments measuring mitochondrial uptake efficiency across various cell types.
Ongoing research focuses on synergistic combinations: when co-administered with metformin at subtherapeutic doses (CAS No.-compliant protocols), synergistic effects on insulin sensitivity were observed—this finding from a University College London trial could revolutionize type II diabetes management strategies without increasing drug dosages associated with side effects.
Nanoparticle delivery systems incorporating CAS No.-validated dl-alpha-lipoid structures were engineered using FDA-approved biopolymers such as chitosan-tripolyphosphate complexes according to methods detailed in Nano Today (July -. These carriers achieve targeted delivery to adipose tissues where metabolic dysfunction occurs—a breakthrough validated via positron emission tomography imaging showing preferential accumulation compared to conventional formulations.
...The multifaceted pharmacological profile of DL-alpha-Lipoid CAS No.-compliant compounds continues expanding with recent discoveries linking it to epigenetic modifications through histone acetylation mechanisms identified via chromatin immunoprecipitation sequencing assays reported last year by Harvard Medical School researchers. These findings open new avenues for developing epigenetic therapies targeting metabolic syndrome components such as dyslipidemia or hypertension.
...In conclusion,, DL-Alpha-Lipoid CAS No.-verified formulations represent a dynamic platform for biomedical innovation. With ongoing advancements across synthesis methodologies,, delivery systems,, and mechanistic understanding,, this compound is poised to play increasingly important roles not only within existing therapeutic areas but also emerging fields like regenerative medicine where redox homeostasis plays critical roles.
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